Hosenkoside A

描述

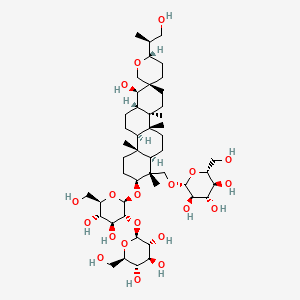

Hosenkoside A (C₄₈H₈₂O₂₀, MW 979.15, CAS 156791-82-1) is a baccharane-type glycoside isolated from the seeds of Impatiens balsamina (commonly known as garden balsam) . It exhibits significant antitumor activity by inducing apoptosis and cell cycle arrest in cancer cells . Structurally, it consists of a triterpenoid aglycone (baccharane skeleton) linked to sugar moieties. Its solubility profile includes methanol and DMSO (51.06 mM in DMSO), and it is commercially available for pharmacological research . Pharmacokinetic studies in rats show a peak plasma concentration of 162.08 ± 139.87 ng/mL at 0.67 hours post-oral administration and a terminal half-life of 5.39 ± 2.06 hours .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKFJOYCFLIWIA-MDQYKXRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hosenkoside A 通常是从干燥的凤仙花种子中分离得到。提取过程涉及多个步骤,包括溶剂提取、色谱分离和纯化。 该化合物通过核磁共振 (NMR)、红外光谱 (IR) 和高分辨率电喷雾电离质谱 (HR-ESI-MS) 等光谱方法鉴定和表征 .

化学反应分析

科学研究应用

Hosenkoside A 在科学研究中有着广泛的应用:

化学: 它被用作研究糖苷结构及其反应性的模型化合物。

生物学: 它在体外对人癌细胞 A375 细胞表现出生长抑制活性,表明它具有抗癌作用的潜力.

医药: 由于其抗肝纤维化活性,this compound 正在被研究用于治疗肝病的治疗潜力.

工业: 它用于开发新药和治疗剂.

作用机制

Hosenkoside A 主要通过与参与细胞生长和凋亡的细胞通路相互作用发挥作用。 它靶向特定的分子通路,导致抑制癌细胞增殖并诱导程序性细胞死亡 .

相似化合物的比较

Structural Isomers: Hosenkoside B and C

Hosenkoside A, B, and C are C-26/C-28 positional isomers with identical molecular formulas (C₄₈H₈₂O₂₀) but differ in the substitution position of their sugar chains (Table 1). Traditional tandem mass spectrometry (MS/MS) fails to distinguish them due to identical fragmentation patterns (e.g., m/z 631.3844 fragment ion) . However, traveling wave ion mobility spectrometry (TWIMS) coupled with predicted collision cross-section (CCS) values enables differentiation:

- CCS Values :

Despite identical predicted CCS values for A and B, their actual drift times reveal Hosenkoside B has a smaller CCS than A, attributed to its higher polarity . Chromatographically, this compound elutes later (24.16 min) than B (20.35 min) and C (22.38 min), consistent with its lower polarity .

Table 1: Structural and Physicochemical Comparison of this compound, B, and C

| Parameter | This compound | Hosenkoside B | Hosenkoside C |

|---|---|---|---|

| Molecular Formula | C₄₈H₈₂O₂₀ | C₄₈H₈₂O₂₀ | C₄₈H₈₂O₂₀ |

| CAS Number | 156791-82-1 | Not reported | 156764-83-9 |

| Sugar Chain Position | C-28 | C-26 | C-26 (distinct configuration) |

| CCS Value (Ų) | 296.9 | 296.9 | 292.7 |

| Drift Time (ms) | 11.45 | 10.55 | 10.13 |

| Polarity | Moderate | High | High |

Other Hosenkoside Derivatives

The Hosenkoside family includes additional members with expanded sugar chains or aglycone modifications:

- Hosenkoside K (C₅₄H₉₂O₂₅, MW 1141.29, CAS 160896-49-1): Features an additional hexose unit compared to this compound .

- Hosenkoside M (C₅₃H₉₀O₂₄, MW 1111.8, CAS 161016-51-9): Contains a modified aglycone structure with anti-prostate cancer activity .

- Hosenkoside G (C₄₇H₈₀O₁₉, MW 949.14, CAS 160896-46-8): Lacks one hydroxyl group compared to this compound .

Table 2: Key Derivatives of this compound

| Compound | Molecular Formula | Molecular Weight | CAS Number | Notable Features |

|---|---|---|---|---|

| Hosenkoside K | C₅₄H₉₂O₂₅ | 1141.29 | 160896-49-1 | Extra hexose unit |

| Hosenkoside M | C₅₃H₉₀O₂₄ | 1111.8 | 161016-51-9 | Modified aglycone; targets prostate cancer |

| Hosenkoside G | C₄₇H₈₀O₁₉ | 949.14 | 160896-46-8 | Reduced hydroxylation |

Pharmacological and Functional Differences

While all Hosenkosides share antitumor properties, their biological specificity varies:

- This compound : Broad-spectrum antitumor activity, inducing apoptosis across multiple cancer types .

- Hosenkoside M : Selectively inhibits prostate cancer cell proliferation and migration .

- Hosenkoside K : Used in traditional Chinese medicine (TCM) standardization, with roles in metabolic regulation .

Solubility and Bioavailability :

- This compound’s solubility in DMSO (51.06 mM) facilitates in vitro studies .

- Derivatives like Hosenkoside K and M exhibit lower solubility due to larger molecular sizes .

Analytical Challenges and Advances

Differentiating Hosenkoside isomers requires TWIMS-CCS or polarity-based chromatography due to limitations in MS/MS . For example, CCSbase-predicted CCS values combined with experimental drift times resolve ambiguities among A, B, and C . Future studies may leverage molecular networking or NMR crystallography for deeper structural insights .

生物活性

Hosenkoside A is a baccharane glycoside derived from the seeds of Impatiens balsamina. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic structure, which contributes to its biological activity. The compound belongs to a class of natural products known for their potential therapeutic benefits. Its chemical formula and structure play a crucial role in its interaction with biological systems.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Antitumor Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies indicate that it displays significant growth inhibitory effects against human cancer cell lines such as A375, which is associated with melanoma .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

Antitumor Studies

A significant body of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways, including the modulation of gene expression related to cell cycle regulation and apoptosis .

| Study | Cell Line | Effect | Reference |

|---|---|---|---|

| Inhibition of proliferation | A375 (melanoma) | Significant growth inhibition | |

| Apoptosis induction | Various cancer lines | Increased apoptosis markers |

Antimicrobial Studies

This compound has also been evaluated for its antimicrobial efficacy. In a study assessing its activity against common pathogens, it was found to inhibit the growth of several strains, indicating its potential as a natural antimicrobial agent.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition observed | |

| Gram-negative bacteria | Moderate inhibition |

Case Studies

Several case studies highlight the practical implications of this compound's biological activities:

- Anticancer Efficacy : A case study involving cervical cancer cells demonstrated that this compound, when used in conjunction with metal complexes, exhibited enhanced inhibitory effects on cancer cell proliferation compared to controls. This suggests that modifying this compound with metal complexes may improve its therapeutic efficacy .

- Antimicrobial Applications : Another study explored the use of this compound in developing new antimicrobial formulations. The results indicated that formulations containing this compound showed improved effectiveness against resistant bacterial strains, highlighting its potential role in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。